D-2-methylglutamic acid

Description

Contextualization within Glutamic Acid Analogues and Derivatives Research

Research into glutamic acid analogues and derivatives is a significant area of study in biochemistry and medicinal chemistry. ontosight.ainih.gov Glutamic acid itself is a primary excitatory neurotransmitter in the central nervous system, and alterations in its signaling are implicated in various neurological conditions. ontosight.ai This has driven the synthesis and investigation of numerous glutamic acid derivatives with the aim of developing compounds that can modulate glutamate (B1630785) receptors and transporters for therapeutic purposes. ontosight.ainih.gov

These derivatives are created by modifying the basic structure of glutamic acid, and such modifications can significantly alter a compound's biological activity, solubility, and stability. ontosight.ai The research into these analogues is not limited to therapeutic applications; they are also invaluable tools for studying the intricacies of glutamate signaling pathways and amino acid metabolism. ontosight.aichemimpex.com D-2-methylglutamic acid, as a methylated analogue of glutamic acid, is part of this extensive field of research. ontosight.aiabmole.com Studies have explored various glutamic acid derivatives, including those with modifications at different positions, to understand structure-activity relationships. nih.govmdpi.com For instance, research has been conducted on compounds like (2S)-4-methyleneglutamic acid and its derivatives to develop specific analogues for metabotropic glutamate receptors. nih.gov

Historical Perspectives on D-Amino Acid Discovery and Research Significance

The discovery and study of amino acids began in the early 19th century, with asparagine being the first to be isolated in 1806. wikipedia.org For a long time, it was believed that only L-amino acids were naturally occurring and biologically relevant, while D-amino acids were considered "unnatural" products. thieme-connect.com However, the discovery of D-amino acids in the blood of insects and mollusks in the 1950s began to change this perception. wikipedia.org

Subsequent research has revealed the presence of D-amino acids in a wide variety of organisms, from bacteria to mammals, including humans. thieme-connect.comwikipedia.orgaimspress.com In bacteria, for example, D-alanine and D-glutamate are crucial components for cross-linking in the peptidoglycan cell wall. wikipedia.org In mammals, D-serine and D-aspartate have been identified as important molecules in the nervous and endocrine systems. wikipedia.orgnih.gov D-serine, for instance, acts as a co-agonist of the N-methyl-D-aspartate (NMDA) receptor, playing a key role in neurotransmission, synaptic plasticity, and neurotoxicity. exlibrisgroup.commdpi.com

The significance of D-amino acid research has grown exponentially, with studies now exploring their roles in a range of physiological and pathological processes, including neurological disorders like Alzheimer's disease and schizophrenia. mdpi.comnih.govnih.gov The sources of D-amino acids in the body are varied and include ingestion, production by gut microbiota, and endogenous synthesis via enzymes called racemases. nih.gov Serine racemase is a key enzyme in the human body responsible for the production of D-serine and has also been implicated in the synthesis of D-aspartate. nih.govmdpi.com

Overview of Stereoisomerism in Amino Acids and its Biological Implications

With the exception of glycine (B1666218), all proteinogenic amino acids are chiral molecules, meaning they can exist in two non-superimposable mirror-image forms, known as enantiomers. britannica.combiosyn.com These are designated as L- (levo) and D- (dextro) isomers. biopharmaspec.com The chirality of amino acids arises from the presence of a stereogenic center at the alpha-carbon, which is bonded to four different groups: an amino group, a carboxyl group, a hydrogen atom, and a variable side chain (R group). wikipedia.org

The stereochemistry of amino acids is of profound biological importance. aimspress.combritannica.com The vast majority of proteins in living organisms are composed exclusively of L-amino acids. aimspress.combritannica.com This stereospecificity is a fundamental characteristic of life, and the machinery of protein synthesis, from tRNA to ribosomes, is tailored to recognize and incorporate only L-amino acids. biopharmaspec.com

The biological activity of a molecule is often attributed to a specific stereoisomer. aimspress.com While L-amino acids are the building blocks of proteins, D-amino acids have been found to have distinct and significant biological roles. biopharmaspec.comacs.org For example, the presence of D-amino acids in the peptide moieties of bacterial cell walls makes them resistant to most proteases, which are designed to cleave peptide bonds between L-amino acids. thieme-connect.com In the central nervous system, D-serine's role as an NMDA receptor co-agonist highlights how a D-amino acid can be a crucial signaling molecule. exlibrisgroup.comchromatographyonline.com The different biological functions of L- and D-amino acids underscore the principle that the three-dimensional structure of a molecule is critical for its interaction with biological systems. biosyn.com

| Property | Description |

| Chemical Formula | C6H11NO4 chemsynthesis.com |

| Molecular Weight | 161.16 g/mol chemimpex.com |

| Synonyms | 2-Methyl-DL-glutamic acid chemimpex.com |

| CAS Number | 71-90-9 chemimpex.com |

| Melting Point | 160 °C (decomposes) chemicalbook.com |

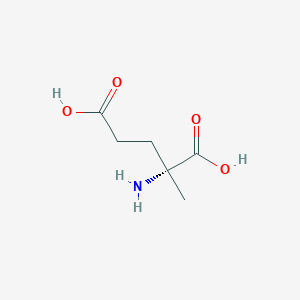

Structure

2D Structure

3D Structure

Properties

Molecular Weight |

161.16 |

|---|---|

Origin of Product |

United States |

Elucidation of Synthetic and Biosynthetic Pathways for D 2 Methylglutamic Acid

Chemical Synthesis Methodologies for D-2-Methylglutamic Acid and its Enantiomers

The synthesis of this compound, a methylated derivative of glutamic acid, and its enantiomers can be achieved through various chemical strategies. ontosight.ai These methods are broadly categorized into the synthesis of racemic mixtures followed by resolution, and direct enantioselective synthesis.

Racemic Mixture Synthesis Approaches

The preparation of a racemic mixture of 2-methylglutamic acid, containing both D- and L-enantiomers in equal amounts, is a common starting point. ontosight.ai One documented method involves the use of DL-2-methylglutamic acid hemihydrate in chemical synthesis studies. chemicalbook.com The synthesis of racemic N-methylglutamic acid has also been achieved, with its solid-state conformation determined by single-crystal X-ray crystallography. publish.csiro.au These racemic products can then be subjected to resolution techniques to isolate the desired D-enantiomer.

A variety of synthetic routes can produce racemic α-alkyl amino acids. For instance, the alkylation of achiral nickel(II) complexes of glycine (B1666218) Schiff bases has been employed for the synthesis of α-amino acids. rsc.org Additionally, methods for the racemic preparation of chiral β-amino acids and their derivatives have been developed, which could potentially be adapted for α-amino acids like 2-methylglutamic acid. google.com

Enantioselective Synthesis Strategies

Enantioselective synthesis aims to directly produce a specific enantiomer, such as this compound, with high optical purity, thus avoiding the need for resolving a racemic mixture. wikipedia.org Several strategies have been developed for the asymmetric synthesis of α-methyl-substituted amino acids.

One approach involves the use of chiral auxiliary reagents. For example, the asymmetric synthesis of α-methylglutamic acid has been achieved using chiral isocyano amide reagents. tandfonline.com This method involves the asymmetric Michael addition of methyl acrylate (B77674) to the chiral reagent, leading to the formation of the desired α-methylglutamic acid with a notable optical yield. tandfonline.com Another strategy employs chiral catalysts to control the stereochemical outcome of a reaction. libretexts.org For instance, the enantioselective synthesis of α-halogenated α-aryl-β²,²-amino acid derivatives has been accomplished using ammonium (B1175870) salt catalysts. acs.org While not directly applied to this compound, these principles of asymmetric catalysis are transferable.

Furthermore, enzymatic methods offer a powerful tool for enantioselective synthesis. For example, glutamate (B1630785) dehydrogenase-catalyzed reductive amination of 2-keto-(R,S)-4-methylglutaric acid has been used to prepare (2S,4R)- and (2S,4S)-4-methylglutamic acids. researchgate.net This highlights the potential of biocatalysis in the stereocontrolled synthesis of substituted glutamic acids.

Derivatization Techniques for Chiral Resolution

Chiral resolution is a crucial step for separating enantiomers from a racemic mixture. wikipedia.org This is often achieved by converting the enantiomers into a pair of diastereomers with different physical properties, allowing for their separation. wikipedia.org

A common method is the formation of diastereomeric salts by reacting the racemic amino acid with a chiral resolving agent, such as a chiral acid or base. researchgate.netacs.org These diastereomeric salts can then be separated by fractional crystallization. wikipedia.org

For α-substituted glutamic acid analogues like 2-methylglutamic acid, high-performance liquid chromatography (HPLC) after derivatization with a chiral adduct of o-phthalaldehyde (B127526) and N-acetyl-L-cysteine has proven to be an efficient method for analytical resolution. nih.gov This technique forms fluorescent diastereoisomeric adducts that can be separated on a conventional reversed-phase column, with the elution order correlating to the absolute configuration of the derivatives. nih.gov

Prebiotic Chemical Evolution and this compound Formation

The study of prebiotic chemistry seeks to understand the origins of life's building blocks, including amino acids, on the early Earth.

Detection in Simulated Prebiotic Environments

Experiments simulating the conditions of the primitive Earth have demonstrated the formation of a variety of organic molecules, including amino acids. wikipedia.org In experiments conducted in 2003 and 2014, 2-methylglutamic acid was identified among the additional natural and non-natural amino acids formed. nih.gov The analysis of these simulated prebiotic mixtures often utilizes techniques like liquid chromatography-mass spectrometry (LC-MS) to identify the synthesized compounds. researchgate.net The presence of 2-methylglutamic acid in these experiments suggests that it could have been a component of the prebiotic organic inventory. nih.gov

Furthermore, the analysis of carbonaceous chondrites, a type of meteorite, has revealed the presence of a diverse suite of organic compounds, including various amino acids. nasa.govacs.org Among the seven-carbon amino acids detected in these meteorites is 2-methylglutamic acid. nasa.gov The amino acids found in meteorites are generally racemic, which is consistent with an abiotic origin. acs.orgnasa.gov

Mechanistic Considerations of Abiogenic Synthesis

The formation of amino acids in prebiotic simulations is often explained by mechanisms such as the Strecker synthesis. wikipedia.org This process involves the reaction of an aldehyde or ketone with ammonia (B1221849) and hydrogen cyanide to form an α-aminonitrile, which is then hydrolyzed to the corresponding amino acid. wikipedia.org While the specific pathway for 2-methylglutamic acid has not been detailed, it is plausible that it could form through a similar process from appropriate precursors.

The conditions on early Earth, including the presence of water, ammonia, and various carbon sources, along with energy inputs like lightning (simulated by electric discharges) or hydrothermal activity, could have facilitated such reactions. wikipedia.orgnih.gov The synthesis of amino acids is a key step in the proposed pathway of chemical evolution leading to the first forms of life. frontiersin.org The detection of 2-methylglutamic acid in both simulated prebiotic environments and meteorites strengthens the hypothesis that a wide range of amino acids, including non-proteinogenic ones, were available on the prebiotic Earth. nih.govnasa.gov

Enzymatic Pathways Potentially Associated with this compound Metabolism

The biosynthesis of Cα-methylated amino acids is a complex process catalyzed by specific enzymes. While direct enzymatic pathways for this compound remain unelucidated, research into related methylated glutamate and glutamine species, particularly their (S)-enantiomers, provides insight into potential enzymatic mechanisms. The stereospecificity of these enzymes is a critical factor, with current findings pointing toward the preferential formation and metabolism of the (S)-enantiomer.

Enzymatic Formation of Cα-Methylated Glutamate Species

The enzymatic formation of a Cα-methylated glutamate species primarily proceeds through the methylation of a glutamine residue rather than glutamate itself. nih.govresearchgate.net This reaction has been identified as a post-translational modification in methyl-coenzyme M reductase (MCR), an enzyme crucial for biological methane (B114726) formation. nih.govresearchgate.net The product of this enzymatic methylation is 2-(S)-methylglutamine. nih.govresearchgate.netresearchgate.net

A key enzyme responsible for this Cα-methylation has been identified and characterized as a cobalamin-dependent radical S-adenosylmethionine (SAM) enzyme. nih.gov This enzyme, found in organisms like Methanoculleus thermophilus, specifically catalyzes the methylation of a glutamine residue within a peptide chain. nih.govresearchgate.net In experimental settings, the resulting 2-methylglutamine can be converted to 2-methylglutamate through acid hydrolysis, a method used to confirm its formation. researchgate.netuni-freiburg.de The enzymatic process is highly specific to the L-amino acid precursor, leading to the formation of the (S)-enantiomer of methylglutamine. nih.govresearchgate.net Studies on the enantiomers of 2-methylglutamate have shown that while (S)-2-methylglutamate is selectively converted to (S)-2-methylglutamine, the (R)-enantiomer (D-form) is not a substrate for the reverse reaction by glutamine synthetase. nih.govresearchgate.net This suggests that the enzymatic machinery is stereospecific, favoring the L-configuration and thus not producing this compound precursors.

Investigation of Methyltransferase Activities

The enzyme identified as responsible for the Cα-methylation of glutamine is a member of the class B radical SAM methyltransferases. nih.govresearchgate.net These enzymes are known to catalyze challenging methylation reactions on sp3-hybridized carbon atoms. nih.gov The specific enzyme from Methanoculleus thermophilus, sometimes designated as MgmA, is a cobalamin-dependent protein. nih.govresearchgate.netnih.gov

Detailed biochemical studies have revealed that the enzyme contains a [4Fe-4S] cluster and binds cobalamin (vitamin B12). nih.gov During catalysis, the cobalamin cofactor cycles through methyl-cob(III)alamin, cob(II)alamin, and cob(I)alamin states. nih.gov The reaction utilizes S-adenosyl-l-methionine (SAM) as the methyl donor, producing a methylated glutamine substrate, 5'-deoxyadenosine, and S-adenosyl-l-homocysteine in a 1:1:1 ratio. nih.gov In vitro assays using a synthetic peptide substrate corresponding to the target region of the MCR protein have confirmed the methylating activity of this enzyme. nih.gov The gene encoding this methyltransferase is often found clustered with the MCR operon in methanogenic archaea, underscoring its dedicated role in this specific post-translational modification. researchgate.net The focus of these studies has been on the formation of 2-(S)-methylglutamine, with no evidence to suggest that this or similar methyltransferases can produce the (R)-enantiomer that would correspond to this compound. nih.govresearchgate.net

Enzymatic Hydrolysis of Related Cα-Methylated Glutamine Analogues (e.g., (S)-2-methylglutamine to (S)-2-methylglutamic acid)

While the direct enzymatic synthesis of 2-methylglutamic acid has not been fully detailed, the enzymatic hydrolysis of its corresponding amide, 2-methylglutamine, has been observed. nih.govgoogle.com Specifically, studies have shown that (S)-2-methylglutamine ((S)-2MeGln) can undergo slow enzymatic hydrolysis to form (S)-2-methylglutamic acid ((S)-2MeGlu). nih.govresearchgate.netgoogle.com This reaction is catalyzed by the enzyme glutaminase (B10826351) (GLS1). nih.govresearchgate.net

This metabolic conversion has been noted in pharmacokinetic experiments in mice, where the delayed appearance of (S)-2-methylglutamic acid in the brain after administration of (S)-2-methylglutamine suggests it is slowly metabolized from the accumulated glutamine analogue. nih.govgoogle.com In vitro assays confirm the stereospecific nature of this hydrolysis. nih.govresearchgate.net Experiments using human glutaminase GLS1 with racemic 2-methylglutamine showed the conversion to 2-methylglutamic acid. researchgate.net Further analysis confirmed that (S)-2MeGln is a substrate for GLS1, while the (R)-enantiomer is not. nih.gov This stereoselectivity indicates that even if D-2-methylglutamine (the precursor to this compound) were present, it would not be a substrate for hydrolysis by glutaminase, further highlighting the absence of a known enzymatic pathway for the formation of this compound.

Table 1: Enzymes in Cα-Methylated Glutamate/Glutamine Metabolism

| Enzyme | Function | Substrate(s) | Product(s) |

|---|---|---|---|

| Glutamine C-methyltransferase (MgmA) | Catalyzes the Cα-methylation of a glutamine residue. nih.govresearchgate.net | Glutamine (in a peptide), S-adenosylmethionine (SAM). nih.gov | 2-(S)-Methylglutamine (in a peptide), S-adenosyl-l-homocysteine. nih.gov |

| Glutaminase (GLS1) | Catalyzes the hydrolysis of the amide group of glutamine. nih.govresearchgate.net | (S)-2-Methylglutamine. nih.govresearchgate.net | (S)-2-Methylglutamic acid, Ammonia. nih.gov |

| Glutamine Synthetase (GS) | Catalyzes the formation of glutamine from glutamate and ammonia. nih.govresearchgate.net | (S)-2-Methylglutamic acid, ATP, NH4Cl. nih.govresearchgate.net | (S)-2-Methylglutamine. nih.govresearchgate.net |

Table 2: Compounds Mentioned in This Article

| Compound Name | Abbreviation | Stereochemistry |

|---|---|---|

| This compound | (R)-2MeGlu | R-enantiomer |

| (S)-2-Methylglutamic acid | (S)-2MeGlu | S-enantiomer |

| (S)-2-Methylglutamine | (S)-2MeGln | S-enantiomer |

| Glutamic Acid | Glu | L-amino acid |

| Glutamine | Gln | L-amino acid |

| S-Adenosyl-l-methionine | SAM / AdoMet | |

| S-Adenosyl-l-homocysteine | SAH / AdoHcy |

Biochemical and Metabolic Research on D 2 Methylglutamic Acid

Impact on the Glutamate-Glutamine Cycle in Cellular and Organismal Models

The glutamate-glutamine cycle is a critical metabolic pathway in the central nervous system, involving the cycling of glutamate (B1630785) and glutamine between neurons and glial cells, primarily astrocytes. nih.govwikipedia.org This cycle is essential for maintaining the supply of the primary excitatory neurotransmitter, glutamate, and the inhibitory neurotransmitter, γ-aminobutyric acid (GABA). wikipedia.org Research into analogs like 2-methylglutamate aims to understand how modifications to the glutamate structure affect this delicate metabolic interplay. nih.govresearchgate.net Studies have investigated the hypothesis that adding a methyl group to the alpha-carbon of glutamate could significantly impact key enzymes and pathways within this cycle. nih.govresearchgate.net

Glutamine synthetase (GS) is a key enzyme in the glutamate-glutamine cycle, primarily located in astrocytes, where it catalyzes the ATP-dependent amidation of glutamate to form glutamine. mdpi.com Research on the enantiomers of 2-methylglutamate has revealed a high degree of stereoselectivity in their interaction with human glutamine synthetase. nih.gov

Specifically, the (S)-enantiomer of 2-methylglutamate is effectively converted by GS into (S)-2-methylglutamine. nih.gov In contrast, the (R)-enantiomer, which corresponds to D-2-methylglutamic acid, is not a preferred substrate for the enzyme. nih.gov This stereoselective metabolism is highlighted by experiments where a racemic mixture (equal parts R and S enantiomers) of 2-methylglutamate was incubated with GS; these experiments showed the release of only half the amount of inorganic phosphate (B84403) that would be expected if both enantiomers were processed, a finding consistent with previous work. nih.gov This indicates that the enzyme predominantly acts on the S-form, leaving the R-form (this compound) largely unmetabolized. nih.gov

Table 1: Stereoselective Activity of Human Glutamine Synthetase (GS) on 2-Methylglutamate Enantiomers

| Substrate | Enzyme Activity | Product Formed |

| (S)-2-Methylglutamate | Active | (S)-2-Methylglutamine |

| (R)-2-Methylglutamate (this compound) | Negligible Activity | Not significantly formed |

This table summarizes findings that human GS selectively metabolizes the (S)-enantiomer of 2-methylglutamate, while the (R)-enantiomer is not a significant substrate for the enzyme. nih.gov

Glutaminase (B10826351) (GLS) is another crucial enzyme in the cycle, responsible for the reverse reaction: the hydrolysis of glutamine back into glutamate, which occurs primarily in neurons. wikipedia.orgwikidoc.org The kidney-type isoform, GLS1, accounts for a majority of this activity in the brain. nih.gov

Studies on the hydrolysis of 2-methylglutamine by human GLS1 have also demonstrated stereoselective effects. nih.gov Research indicates that (S)-2-methylglutamine can be slowly hydrolyzed back to (S)-2-methylglutamate. nih.gov To accurately measure this enzymatic conversion, specialized techniques using heavy water (H₂¹⁸O) were employed to distinguish the newly formed (S)-2-methylglutamate from any pre-existing traces in the synthetic substrate. nih.gov The metabolism of the (R)-enantiomer of 2-methylglutamine by GLS1 was also investigated, showing that the enzyme's hydrolytic activity is stereochemically dependent. nih.govresearchgate.net

Table 2: Relative Hydrolysis of 2-Methylglutamine Enantiomers by Human Glutaminase (GLS1)

| Substrate | Relative Concentration of Product Generated |

| (S)-2-Methylglutamine | Higher |

| (R)-2-Methylglutamine | Lower |

This table reflects data from in vitro hydrolysis assays showing that human GLS1 acts upon both enantiomers of 2-methylglutamine, but the reaction rate or efficiency differs, contributing to stereoselective metabolism. nih.govresearchgate.net

The GABA shunt is a metabolic pathway that bypasses two steps of the tricarboxylic acid (TCA) cycle to produce and metabolize GABA. mdpi.com The shunt begins with the conversion of glutamate to GABA by glutamate decarboxylase (GAD). mdpi.com Given that 2-methylglutamic acid is a structural analog of glutamate, its potential to enter this pathway has been a subject of investigation. nih.govresearchgate.net

However, research has shown that neither the (R)- nor the (S)-enantiomer of 2-methylglutamate is metabolized along the GABA shunt pathway. nih.govresearchgate.net This suggests that the structural modification of adding a methyl group at the C2 position prevents these molecules from being recognized as substrates by the key enzymes of the shunt, such as GAD. nih.govresearchgate.net

Cellular Uptake and Transport Mechanisms of this compound Enantiomers

The movement of amino acids like glutamate across cell membranes is not a process of simple diffusion but requires specific transport proteins due to their charged nature. researchgate.net These transporters, many of which belong to the Solute Carrier (SLC) superfamily, are crucial for processes like the glutamate-glutamine cycle. uef.finih.gov

The transport of glutamate and glutamine between neurons and astrocytes is mediated by several members of the SLC gene family, including the SLC1, SLC7, and SLC38 families. nih.gov The SLC1 family includes excitatory amino acid transporters (EAATs) and alanine-serine-cysteine transporters (ASCTs). uef.finih.gov The SLC38 family includes the sodium-coupled neutral amino acid transporters (SNATs), which are key for glutamine uptake into neurons as part of the glutamate/GABA-glutamine cycle. nih.govdiva-portal.org

Research on the enantiomers of 2-methylglutamate shows that these compounds are transported into brain cells and isolated nerve terminals (synaptosomes), indicating they utilize these existing amino acid transporter systems. nih.govresearchgate.net By entering these cells, they can interfere with the normal metabolic cycle, acting as "false neurotransmitters" or metabolic probes. nih.gov

A key finding in the study of this compound is that its transport into brain tissue is stereoselective. nih.gov Research demonstrates a clear difference in the transport efficiency between the two enantiomers. nih.govresearchgate.net

The (S)-enantiomer of 2-methylglutamate is transported efficiently into both the brain and synaptosomes. nih.govresearchgate.net In contrast, the (R)-enantiomer (this compound) is transported much less efficiently. nih.govresearchgate.net This difference in uptake kinetics was observed in studies monitoring the accumulation of the compounds in synaptosomes over time. nih.govresearchgate.net Furthermore, once inside the synaptosomes, the (S)-enantiomer was released upon membrane depolarization in a manner similar to endogenous glutamate, while the (R)-enantiomer was not, suggesting it does not enter the neurotransmitter pool to the same extent. nih.gov

Table 3: Stereoselective Synaptosomal Transport of 2-Methylglutamate Enantiomers

| Enantiomer | Transport Efficiency into Synaptosomes | Depolarization-Induced Release |

| (S)-2-Methylglutamate | High | Yes |

| (R)-2-Methylglutamate (this compound) | Low | No |

This table summarizes findings on the differential transport and handling of 2-methylglutamate enantiomers in nerve terminals, highlighting the less efficient uptake and lack of vesicular release for the (R)-enantiomer. nih.govresearchgate.net

Membrane Depolarization-Induced Release Mechanisms in Synaptosomes

Research into the enantiomers of 2-methylglutamate has revealed distinct differences in their release from synaptosomes following membrane depolarization. While both (R)- and (S)-2-methylglutamate are transported into synaptosomes, only the (S)-enantiomer is released upon depolarization induced by high potassium concentrations, a process that mirrors the release of the endogenous neurotransmitter L-glutamate. nih.gov In contrast, the synaptosomal concentration of the (R)-enantiomer, this compound, remains largely unchanged under the same depolarizing conditions. nih.gov

This suggests that while this compound can be taken up by synaptosomes, it is not released in a manner typical of neurotransmitters. nih.govresearchgate.net The mechanism of release for many neurotransmitters is calcium-dependent exocytosis, a process initiated by membrane depolarization. mdpi.com The lack of release of this compound implies that it may not be packaged into synaptic vesicles or that it is not a substrate for the vesicular transporters responsible for loading neurotransmitters for release. nih.gov

Table 1: Potassium-Induced Release of 2-Methylglutamate Enantiomers from Synaptosomes

| Compound | Release upon Depolarization |

| (S)-2-Methylglutamate | Yes |

| (R)-2-Methylglutamate (this compound) | No |

| L-Glutamate (endogenous) | Yes |

This table summarizes the differential release of 2-methylglutamate enantiomers from synaptosomes following potassium-induced membrane depolarization.

Metabolic Fate and Analogous Pathways in Biological Systems

Investigation of Hypothetical Cα-Methylated Metabolites

The metabolic fate of this compound appears to be limited. Studies have shown that neither the (R)- nor the (S)-enantiomer of 2-methylglutamate is metabolized through the GABA shunt, a key pathway in the brain. nih.govresearchgate.net However, the (S)-enantiomer can be selectively converted to (S)-2-methylglutamine, which is then slowly hydrolyzed back to (S)-2-methylglutamate. nih.govresearchgate.net

The introduction of a methyl group at the alpha-carbon (Cα) presents a significant steric hindrance that likely prevents this compound from being a substrate for many of the enzymes involved in standard amino acid metabolism. researchgate.net While Cα-methylation of a glutamine residue has been identified in the post-translational modification of methyl-coenzyme M reductase, this is a highly specific enzymatic process. researchgate.netresearchgate.net There is currently no evidence to suggest that this compound is a substrate for similar Cα-methylation or that it can be further metabolized to other Cα-methylated compounds in typical biological systems.

Implications for Entry into Canonical Central Carbon Metabolism (e.g., Krebs Cycle)

The Krebs cycle, or citric acid cycle, is a central metabolic hub for the oxidation of carbohydrates, fats, and proteins to produce energy. researchgate.netwikipedia.org For an amino acid to enter the Krebs cycle, it typically undergoes deamination or transamination to form an α-keto acid that is an intermediate of the cycle, such as α-ketoglutarate. google.com

Given that this compound is not readily metabolized, its entry into the Krebs cycle is highly unlikely. nih.govresearchgate.net The methyl group at the Cα position would prevent the standard enzymatic reactions, such as those catalyzed by glutamate dehydrogenase or aminotransferases, that convert glutamate to α-ketoglutarate. google.com Therefore, this compound is not expected to serve as a fuel source or contribute to the pool of Krebs cycle intermediates. mdpi.com

Enzymatic Reactivity and Substrate Specificity Studies

Interaction with Glutamate Mutase and its Stereospecificity

Glutamate mutase is a vitamin B12-dependent enzyme that catalyzes the reversible isomerization of L-glutamate to L-threo-3-methylaspartate. nih.govebi.ac.uk Research on the substrate specificity of glutamate mutase from Clostridium cochlearium has shown that the enzyme is highly selective. ias.ac.in

Studies using both enantiomers of 3-methylglutamic acid revealed that neither served as a substrate for the enzyme. ias.ac.in This high degree of stereospecificity and substrate recognition suggests that this compound, with its methyl group at the C-2 position, would also not be a substrate for glutamate mutase. The active site of the enzyme is finely tuned to bind L-glutamate and catalyze the specific rearrangement to L-threo-3-methylaspartate, and alterations to the substrate structure, such as the addition of a methyl group at the C-2 position, prevent this interaction. ebi.ac.ukias.ac.in

Enzyme Inhibition or Modulation Capabilities

While not a substrate, this compound and its enantiomer have been investigated for their potential to inhibit or modulate enzyme activity. In the case of glutamate mutase, both enantiomers of 3-methylglutamic acid were found to be competitive inhibitors of the enzyme, with Ki values similar to the Km for the natural substrate, L-glutamic acid. ias.ac.in This indicates that they can bind to the active site but cannot undergo the catalytic rearrangement. ias.ac.in

In a different enzymatic context, analogues of D-glutamic acid were tested as substrates or inhibitors of the D-glutamate-adding enzyme from Escherichia coli. nih.gov In this study, D-erythro-3-methylglutamic acid and D-erythro-4-methylglutamic acid were found to be substrates, while other isomers were not. nih.gov Although this compound was not explicitly mentioned as being tested in this particular study, the results with other methylated glutamic acid analogues highlight the strict stereochemical requirements of many enzymes. It is plausible that this compound could act as an inhibitor for enzymes that recognize D-glutamic acid or other similar structures. For instance, (R)-2MeGlu has been observed to exhibit weak antagonist behavior against the GluN2A subunit of NMDA receptors. nih.gov

Molecular Interactions and Receptor Pharmacology of D 2 Methylglutamic Acid

Evaluation of Activity at Glutamate (B1630785) Receptors

D-2-methylglutamic acid's interaction with glutamate receptors, the primary mediators of excitatory neurotransmission, is complex and demonstrates a degree of selectivity among the various receptor subtypes.

Ionotropic Glutamate Receptor Subtype Interactions (e.g., GluN2A subunit of NMDA receptors)

Ionotropic glutamate receptors (iGluRs) are ligand-gated ion channels crucial for fast synaptic transmission. They are broadly classified into N-methyl-D-aspartate (NMDA), α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), and kainate receptors. The activity of methylated amino acid analogs at these receptors is highly dependent on the position of the methyl group.

While direct studies on this compound are limited, research on structurally similar methylated 2-aminoadipic acid analogs provides valuable insights. For instance, (2S,5RS)-5-methyl-2-aminoadipic acid has been shown to act as an NMDA receptor agonist. In contrast, other isomers, such as (2R,4S)-4-methyl-2-aminoadipic acid, exhibit NMDA receptor antagonist effects. The unsaturated analog, (R)-(E)-Δ⁴-5-methyl-2-aminoadipic acid, has been identified as a weak mixed NMDA/AMPA receptor antagonist. This suggests that the positioning of the methyl group on the carbon backbone is a critical determinant of whether the compound will act as an agonist or antagonist at iGluRs.

The NMDA receptor, a heterotetramer typically composed of two GluN1 and two GluN2 subunits, plays a pivotal role in synaptic plasticity. The GluN2 subunit, in particular, with its variants (GluN2A-D), dictates the receptor's electrophysiological and pharmacological properties. While specific interactions of this compound with the GluN2A subunit have not been extensively detailed in the available literature, the activity of its analogs at the broader NMDA receptor level underscores the potential for subtype-specific interactions.

| Compound | Activity at NMDA Receptors | Activity at AMPA Receptors |

|---|---|---|

| (2S,5RS)-5-methyl-AA | Agonist (EC₅₀ = 110 µM) | Not specified |

| (2R,4S)-4-methyl-AA | Antagonist (IC₅₀ = 300 µM) | Not specified |

| (S)-(E)-Δ⁴-5-methyl-AA | Not specified | Weak Agonist |

| (R)-(E)-Δ⁴-5-methyl-AA | Weak Antagonist | Weak Antagonist |

Metabotropic Glutamate Receptor Subtype Interactions

Metabotropic glutamate receptors (mGluRs) are G-protein coupled receptors that modulate synaptic transmission and neuronal excitability. They are classified into three groups (Group I, II, and III) based on sequence homology, pharmacology, and intracellular signaling pathways.

Studies on methylated 2-aminoadipic acid analogs indicate that compounds with an S-configuration at the alpha-carbon generally exhibit mGluR2 agonist activity. The potency of these analogs is comparable to or slightly lower than that of (S)-2-aminoadipic acid. For example, (2S,4S)-4-methyl-2-aminoadipic acid shows an EC₅₀ of 76 µM, compared to 35 µM for (S)-2-aminoadipic acid. This highlights the influence of methyl substitution on the potency at Group II mGluRs.

| Compound | EC₅₀ (µM) |

|---|---|

| (S)-2-Aminoadipic acid | 35 |

| (2S,4S)-4-methyl-2-aminoadipic acid | 76 |

Stereospecificity in Receptor Binding and Functional Response

The stereochemistry of glutamate receptor ligands is a critical factor in their pharmacological activity. For methylated analogs of 2-aminoadipic acid, the stereochemistry at the alpha-carbon is a significant determinant of activity, with the S-configuration generally favoring mGluR2 agonism.

Assessment of Activity at GABA Receptors

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, acting on ionotropic GABA-A and metabotropic GABA-B receptors. A thorough review of the scientific literature reveals no direct research findings on the interaction of this compound with either GABA-A or GABA-B receptors.

While the structural similarity of this compound to glutamate, the precursor for GABA synthesis, might suggest a potential for interaction with the GABAergic system, there is currently no experimental evidence to support this. Therefore, the activity of this compound at GABA receptors remains an uninvestigated area.

Conformational Dynamics and Ligand-Receptor Docking

The three-dimensional shape and flexibility of a ligand are key to its ability to bind to a receptor and elicit a functional response. Molecular modeling techniques provide a way to explore these properties at the atomic level.

Molecular Modeling of Binding Poses

Conformational studies of 2-methylglutamic acid using Nuclear Magnetic Resonance (NMR) and molecular modeling have provided insights into its preferred shapes in solution. These studies are crucial for understanding how the molecule might present itself to a receptor's binding pocket.

Research in this area has indicated that the 2-methylglutamic acid analogue is generally inactive in electrophysiological experiments and exhibits poor functional activity. This lack of activity is likely due to its conformational properties, which may prevent it from adopting the optimal orientation required for effective binding and activation of glutamate receptors.

Molecular docking simulations of other glutamic acid derivatives have shown that specific interactions, such as those with key amino acid residues in the binding site, are essential for potent activity. The presence and position of the methyl group in this compound likely alter its conformational landscape, leading to a binding pose that is not conducive to receptor activation.

Influence of Chemical Structure on Receptor Affinity and Efficacy

The chemical structure of this compound, specifically the addition of a methyl group at the C2 position of the glutamate backbone, profoundly influences its interaction with glutamate receptors. This structural modification, along with its specific stereochemistry (the D- or R-configuration), drastically reduces its affinity and efficacy at a wide array of ionotropic and metabotropic glutamate receptors compared to the endogenous ligand, L-glutamic acid.

Extensive pharmacological screening has demonstrated that both enantiomers of 2-methylglutamic acid, this compound ((R)-2MeGlu) and L-2-methylglutamic acid ((S)-2MeGlu), possess limited to no significant activity across a broad panel of more than 30 glutamate and GABA receptors. researchgate.netnih.govnih.gov This general lack of potent interaction highlights the stringent structural requirements of these receptor binding pockets.

The D-enantiomer, this compound, has been identified as a weak antagonist at the NMDA receptor, with selectivity for the GluN2A subunit. nih.gov In contrast, the L-enantiomer, L-2-methylglutamic acid, showed no significant interaction with any of the receptors tested. nih.gov This demonstrates that both the presence of the 2-methyl group and the stereochemistry at the alpha-carbon are critical determinants of pharmacological activity. The methyl group likely introduces steric hindrance within the glutamate binding site of most receptors, preventing the high-affinity binding and conformational changes required for receptor activation (agonist efficacy).

The weak antagonist activity of this compound at GluN2A-containing NMDA receptors suggests that while it can occupy the binding site, it fails to induce the necessary conformational change for channel opening and instead prevents the binding of agonists. nih.gov However, its activity is modest, indicating a suboptimal fit even in this specific receptor subtype.

Receptor Binding and Functional Assay Data for 2-Methylglutamic Acid Enantiomers

The following tables summarize the pharmacological profiling of D- and L-2-methylglutamic acid at various glutamate receptor subtypes. The data, derived from comprehensive screening assays, quantify the low affinity and efficacy of these compounds. nih.gov

Table 1: this compound ((R)-2MeGlu) Activity at Glutamate Receptors Data represents the percentage of inhibition in binding assays or percentage of agonist/antagonist activity in functional assays at a screening concentration of 10 µM.

| Receptor Subtype | Assay Type | Activity/Inhibition (%) | Pharmacological Profile |

| NMDA Receptors | |||

| GluN1/GluN2A | Antagonist Functional Assay | 26% | Weak Antagonist |

| GluN1/GluN2B | Antagonist Functional Assay | 11% | Negligible Activity |

| AMPA Receptors | |||

| GluA1 | Binding Assay | 14% | Inactive |

| GluA2 | Binding Assay | -1% | Inactive |

| GluA3 | Binding Assay | 3% | Inactive |

| GluA4 | Binding Assay | 11% | Inactive |

| Kainate Receptors | |||

| GluK1 | Binding Assay | 1% | Inactive |

| GluK2 | Binding Assay | -14% | Inactive |

| Metabotropic Receptors | |||

| mGlu1 | Antagonist Functional Assay | 16% | Inactive |

| mGlu2 | Antagonist Functional Assay | -21% | Inactive |

| mGlu5 | Antagonist Functional Assay | 11% | Inactive |

| mGlu8 | Antagonist Functional Assay | 2% | Inactive |

Table 2: L-2-Methylglutamic Acid ((S)-2MeGlu) Activity at Glutamate Receptors Data represents the percentage of inhibition in binding assays or percentage of agonist/antagonist activity in functional assays at a screening concentration of 10 µM.

| Receptor Subtype | Assay Type | Activity/Inhibition (%) | Pharmacological Profile |

| NMDA Receptors | |||

| GluN1/GluN2A | Antagonist Functional Assay | 11% | Inactive |

| GluN1/GluN2B | Antagonist Functional Assay | 1% | Inactive |

| AMPA Receptors | |||

| GluA1 | Binding Assay | 12% | Inactive |

| GluA2 | Binding Assay | 0% | Inactive |

| GluA3 | Binding Assay | 10% | Inactive |

| GluA4 | Binding Assay | 12% | Inactive |

| Kainate Receptors | |||

| GluK1 | Binding Assay | 14% | Inactive |

| GluK2 | Binding Assay | -10% | Inactive |

| Metabotropic Receptors | |||

| mGlu1 | Antagonist Functional Assay | 10% | Inactive |

| mGlu2 | Antagonist Functional Assay | -1% | Inactive |

| mGlu5 | Antagonist Functional Assay | 1% | Inactive |

| mGlu8 | Antagonist Functional Assay | -14% | Inactive |

Advanced Analytical Methodologies for D 2 Methylglutamic Acid Quantification and Characterization

Chromatographic Techniques for Separation and Detection

Chromatography is a cornerstone for the analysis of D-2-methylglutamic acid, enabling its separation from other amino acids and the resolution of its enantiomeric forms.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation and quantification of amino acids. However, as amino acids like this compound lack a strong chromophore, derivatization is required for sensitive detection, typically by fluorescence. A common and effective derivatization method involves the use of o-phthaldialdehyde (OPA) in conjunction with a chiral thiol, such as N-acetyl-L-cysteine (NAC). nasa.govshimadzu.com

The reaction of OPA and NAC with primary amino acids forms highly fluorescent isoindole derivatives. nasa.govnih.gov This pre-column derivatization significantly enhances the sensitivity of detection. lcms.cz The resulting diastereomers can then be separated on a reversed-phase HPLC column, allowing for the quantification of individual amino acid enantiomers. nasa.gov The fluorescence yield of α-dialkylamino acids like 2-methylglutamic acid can be significantly increased by extending the derivatization reaction time. nasa.gov This method has been optimized for the detection of α-dialkylamino acids with detection limits in the picomole range. nasa.gov

Table 1: HPLC Derivatization and Detection Parameters

| Parameter | Description |

|---|---|

| Derivatizing Reagent | o-phthaldialdehyde (OPA) / N-acetyl-L-cysteine (NAC) |

| Detection Method | Fluorescence |

| Column Type | Reversed-phase (e.g., ODS-Hypersil) |

| Common Analytes | D/L-amino acid enantiomers |

Liquid chromatography coupled with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) offers a highly sensitive and selective method for the quantification of this compound. researchgate.netrsc.org This technique combines the separation power of liquid chromatography with the mass-analyzing capability of mass spectrometry. rsc.org

LC-MS/MS is particularly valuable for analyzing complex biological samples, as it can differentiate compounds based on their mass-to-charge ratio, providing a high degree of specificity. researchgate.net This reduces the likelihood of interference from other components in the matrix. The use of stable isotope-labeled internal standards in LC-MS/MS methods can further improve the accuracy and precision of quantification. nih.gov However, it is important to be aware of potential in-source reactions, such as the cyclization of glutamic acid to pyroglutamic acid, which can be an artifact in LC-MS/MS analysis. nih.gov

Table 2: Key Features of LC-MS and LC-MS/MS for Amino Acid Analysis

| Feature | LC-MS | LC-MS/MS |

|---|---|---|

| Principle | Separates by chromatography, detects by mass | Separates by chromatography, selects precursor ion, fragments, and detects product ions |

| Specificity | High | Very High |

| Sensitivity | High | Very High |

| Quantitative Accuracy | Good | Excellent (with internal standards) |

| Common Application | Quantification of known compounds | Quantification in complex matrices, structural confirmation |

The separation of enantiomers, such as D- and L-2-methylglutamic acid, is crucial for understanding their distinct biological roles. Chiral chromatography is the definitive method for achieving this separation. One approach involves the use of a chiral derivatizing agent, such as N-α-(5-fluoro-2,4-dinitrophenyl)-L-valine amide (FDNP-Val-NH2), a derivative of Marfey's reagent. nih.gov This reagent reacts with the amino acid to form diastereomers that can be separated on a standard achiral reversed-phase column. nih.gov

Another powerful technique is the use of chiral stationary phases (CSPs). Hydrophilic Interaction Liquid Chromatography (HILIC) has proven effective for the separation of polar compounds like amino acids. ankara.edu.tr When used in conjunction with a chiral selector, such as a crown ether-based stationary phase, HILIC can achieve enantioseparation of underivatized amino acids. ankara.edu.tr The choice of mobile phase modifier, such as trifluoroacetic acid (TFA), can significantly influence the chiral recognition and separation efficiency. ankara.edu.tr

Spectroscopic Approaches for Structural Elucidation

Spectroscopic methods are indispensable for confirming the identity and determining the three-dimensional structure of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the conformation of molecules in solution. rsc.orgacs.orgmdpi.com For this compound, 1H and 13C NMR spectroscopy can provide detailed information about the torsional angles of the molecular backbone and the spatial arrangement of its functional groups. rsc.orgnih.gov

By measuring coupling constants and analyzing chemical shifts, researchers can deduce the preferred conformations of the molecule in solution. rsc.orgnih.gov This information is critical for understanding how this compound interacts with biological targets like receptors. The conformational preferences are influenced by factors such as steric effects, hydrogen bonding, and electrostatic interactions. rsc.orgnih.gov

Mass spectrometry (MS) is a fundamental technique for the identification and purity assessment of chemical compounds. acs.org It provides a highly accurate measurement of the molecular weight of this compound. High-resolution mass spectrometry can confirm the elemental composition of the molecule.

Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the molecule and analyzing the resulting fragment ions. massbank.eu This fragmentation pattern serves as a molecular fingerprint that can be used to confirm the identity of the compound. massbank.eumassbank.jp Mass spectrometry is also a valuable tool for assessing the purity of a sample by detecting the presence of any impurities with different molecular weights.

Table 3: Summary of Analytical Techniques for this compound

| Technique | Primary Application | Key Information Provided |

|---|---|---|

| HPLC with Derivatization | Quantification | Concentration of D- and L-enantiomers |

| LC-MS and LC-MS/MS | Quantification and Identification | Highly specific and sensitive quantification, molecular weight confirmation |

| Chiral Chromatography | Enantiomeric Separation | Resolution of D- and L-isomers |

| NMR Spectroscopy | Structural Elucidation | 3D conformation in solution, torsional angles |

| Mass Spectrometry | Identification and Purity | Molecular weight, elemental composition, structural fragments, impurity profile |

Radiochemical Synthesis and Application as Research Probes

Isotopic Labeling for Metabolic Tracing Studies (e.g., ¹³C-labeled)

Information on the synthesis of ¹³C-labeled this compound and its application in metabolic tracing studies is not available in the current body of scientific literature.

Structural Biology and Computational Studies of D 2 Methylglutamic Acid

X-ray Crystallography and Solid-State Conformation Analysis

| Crystallographic Data for N-methyl-DL-glutamic acid | |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a | 15.219(2) Å |

| b | 10.583(1) Å |

| c | 9.595(1) Å |

| Z | 8 |

| Final R value | 0.049 |

Solution-State Conformational Analysis via NMR and Molecular Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the conformational preferences of molecules in solution. nih.gov For analogs of glutamic acid, ¹H and ¹³C NMR spectroscopy, including the measurement of hetero- and homonuclear coupling constants, can be used to define the torsional angles of the molecular backbone. nih.gov These experimental data, when used in conjunction with molecular dynamics (MD) simulations, provide a detailed picture of the molecule's dynamic behavior in an aqueous environment. nih.govchemrxiv.org MD simulations can elucidate the conformational changes and interactions of glutamic acid and its derivatives with surrounding solvent molecules. researchgate.netucl.ac.uk Such studies on glutamic acid analogs have revealed that factors like hydrogen bonding, steric effects, and electrostatic interactions significantly influence the stabilization of specific conformational populations in solution. nih.gov

Quantum Chemical Calculations and Density Functional Theory (DFT)

Prediction of Molecular Geometry and Electronic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in predicting the molecular geometry and electronic properties of amino acids and their derivatives. mdpi.comsemanticscholar.org DFT methods, such as B3LYP with a 6-31+G(d,p) basis set, can be used to optimize the ground state geometries of these molecules in both the gas phase and in solution. mdpi.comresearchgate.net These calculations provide insights into various molecular descriptors, including orbital energies (HOMO and LUMO), which are crucial for understanding the molecule's reactivity. mdpi.comsemanticscholar.org Furthermore, DFT can be employed to compute vibrational spectra, which can then be compared with experimental data from IR and Raman spectroscopy to validate the calculated structure. rsc.org

Investigation of Reactivity and Stereoinversion Mechanisms (extrapolating from glutamic acid studies)

DFT calculations have been used to investigate the reaction mechanisms of glutamic acid, including stereoinversion. researchgate.net Although less common than for aspartic acid, the stereoinversion of glutamic acid residues can occur, potentially via a cyclic imide intermediate. researchgate.net Quantum chemical calculations can model the energy barriers associated with these reaction pathways. For instance, studies on the racemization of a presumed intermediate of L-glutamic acid isomerization showed a significant activation barrier, suggesting that while possible, the reaction is not as facile as in aspartic acid. researchgate.net These computational approaches can elucidate the role of catalysts, such as water molecules, in facilitating proton transfer steps within these mechanisms. researchgate.net

In Silico Approaches for Ligand-Target Prediction and Design

Computational methods play a crucial role in modern drug discovery, including the prediction of potential biological targets for small molecules like D-2-methylglutamic acid and the design of new therapeutic agents. nih.govmindsunderground.com In silico target fishing methods can be broadly categorized as ligand-based or receptor-based. mdpi.com Ligand-based approaches rely on the principle of chemical similarity, suggesting that molecules with similar structures may interact with similar biological targets. mdpi.com Receptor-based methods, on the other hand, utilize the three-dimensional structure of a potential protein target to predict binding affinity through techniques like molecular docking. mdpi.commdpi.com

For glutamic acid derivatives, which often target glutamate (B1630785) receptors, computational studies have been greatly aided by the availability of crystal structures for receptors like mGlu1 and mGlu5. nih.gov These structures allow for detailed molecular docking and molecular dynamics simulations to predict how ligands bind and to identify key interactions that determine affinity and selectivity. nih.govnih.gov These in silico models can guide the design of novel compounds with improved pharmacological properties. mdpi.comresearchgate.net

Future Research Directions and Unanswered Questions in D 2 Methylglutamic Acid Research

Elucidation of Novel Biological Roles in Diverse Organisms (beyond mammalian models)

Current knowledge regarding the biological effects of 2-methylglutamic acid enantiomers is predominantly centered on mammalian, particularly rodent, models. A significant knowledge gap exists concerning the presence and function of D-2-methylglutamic acid in a wider range of organisms. Future research should prioritize the investigation of its roles in non-mammalian systems, which could reveal novel metabolic pathways and signaling functions.

Insects: The insect world presents a vast and diverse area for exploration. Given that gut bacteria in insects can metabolize a wide array of phytochemicals and agrochemicals, it is plausible that this compound could be a metabolite or modulator within the insect microbiome. Research should focus on screening for the presence of this compound in various insect species and investigating its potential roles in processes such as development, reproduction, and resistance to environmental stressors.

Plants: Glutamic acid is a central metabolite in plants, involved in nitrogen assimilation, amino acid biosynthesis, and as a signaling molecule. nih.govaminofertilizer.com While studies have explored the role of L-glutamate extensively, the potential functions of D-amino acids, including this compound, are less understood. Future investigations could explore whether plants synthesize or are exposed to this compound through microbial interactions in the rhizosphere and what effects it may have on plant growth, development, and defense mechanisms.

Bacteria: Bacteria are known to produce and utilize a variety of D-amino acids for essential processes like cell wall synthesis and biofilm regulation. nih.gov The metabolism of glutamate (B1630785) is also crucial for bacterial responses to stress. nih.gov It is therefore critical to investigate the metabolic pathways that may produce or degrade this compound in different bacterial species. Such research could uncover novel enzymatic activities and signaling roles for this compound within microbial communities. Anaerobic bacteria, in particular, have diverse pathways for glutamate fermentation, and exploring if similar pathways exist for its methylated counterpart is a promising avenue. nih.govresearchgate.net

Advanced Mechanistic Studies on Enzyme-Substrate Interactions and Allosteric Modulation

A fundamental aspect of understanding the biological significance of this compound lies in identifying and characterizing the enzymes that interact with it. While research has shown that the (S)-enantiomer of 2-methylglutamate can be a substrate for glutamine synthetase in mammalian systems, the enzymatic landscape for the D-enantiomer is largely unknown. nih.gov

Future research should focus on:

Identification of Novel Enzymes: High-throughput screening of enzyme libraries from diverse organisms could identify novel racemases, dehydrogenases, or transferases that act on this compound.

Structural and Kinetic Characterization: Once identified, detailed structural and kinetic studies of these enzymes are necessary to understand the precise nature of the enzyme-substrate interactions. This includes determining binding affinities, catalytic efficiencies, and the structural basis for substrate specificity.

Allosteric Modulation: The potential for this compound to act as an allosteric modulator of glutamate receptors or other enzymes is an exciting area for future investigation. While allosteric modulators of metabotropic glutamate receptors are being actively explored for therapeutic purposes, the specific role of this compound in this context has not been defined. nih.govnih.gov Studies should be designed to assess its ability to bind to allosteric sites and modulate the activity of key proteins in metabolic and signaling pathways.

| Research Question | Proposed Approach | Potential Significance |

| Do novel enzymes that metabolize this compound exist in bacteria, fungi, or plants? | High-throughput screening of enzyme libraries from diverse microorganisms and plant extracts. | Discovery of new metabolic pathways and enzymatic functions. |

| What is the three-dimensional structure of enzymes that bind this compound? | X-ray crystallography or cryo-electron microscopy of enzyme-substrate complexes. | Understanding the molecular basis of substrate recognition and catalysis. |

| Can this compound act as an allosteric modulator of glutamate receptors or other key enzymes? | Radioligand binding assays and functional assays using recombinant receptors and enzymes. | Identification of new mechanisms for regulating cellular signaling and metabolism. |

Development of Highly Selective Analytical Tools for Trace Analysis in Complex Biological Matrices

A significant hurdle in studying the biological roles of this compound is the lack of highly selective and sensitive analytical methods for its detection and quantification in complex biological samples. The development of such tools is a critical prerequisite for advancing our understanding of its distribution, concentration, and flux in various tissues and fluids.

Future efforts should be directed towards:

Advanced Chromatographic Techniques: Developing and optimizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods will be crucial. This includes the use of chiral columns or chiral derivatization reagents to effectively separate this compound from its L-enantiomer and other closely related metabolites. chem-agilent.comnih.govsemanticscholar.orgresearchgate.net

Novel Biosensors: The creation of enzymatic biosensors could provide a means for real-time monitoring of this compound concentrations in living systems. nih.gov

Mass Spectrometry Imaging: The application of mass spectrometry imaging techniques could enable the visualization of the spatial distribution of this compound within tissues, providing valuable insights into its localized functions.

| Analytical Challenge | Proposed Solution | Expected Outcome |

| Chiral separation from L-2-methylglutamic acid and other stereoisomers. | Development of novel chiral stationary phases for HPLC or advanced chiral derivatization strategies for LC-MS/MS. | Accurate and reproducible quantification of this compound. |

| Detection of low abundance in complex biological matrices. | Optimization of sample preparation techniques and utilization of highly sensitive mass spectrometers. | Ability to measure trace amounts of the compound in samples such as cerebrospinal fluid or microdialysates. |

| Real-time monitoring of dynamic changes in concentration. | Design and synthesis of genetically encoded or synthetic fluorescent biosensors. | Elucidation of the temporal dynamics of this compound metabolism and signaling. |

Integration of Omics Data for a Systems-Level Understanding of this compound Metabolism and Signaling

To gain a comprehensive understanding of the role of this compound, it will be essential to move beyond single-gene or single-pathway studies and adopt a systems-level approach. The integration of various "omics" datasets will be instrumental in constructing a holistic picture of its metabolic and signaling networks.

Future research should aim to:

Metabolomic Profiling: Untargeted and targeted metabolomics studies can identify the metabolic pathways in which this compound participates and how its levels are altered in different physiological and pathological states. nih.govnih.gov The Human Metabolome Database (HMDB) lists methylglutamic acid, but detailed pathway information is lacking. hmdb.ca

Proteomic and Transcriptomic Analyses: By combining metabolomic data with proteomic and transcriptomic analyses, researchers can identify the enzymes and transporters whose expression or activity is correlated with this compound levels.

Computational Modeling: The integrated omics data can be used to construct and validate computational models of this compound metabolism and its interaction with other cellular networks. These models can then be used to predict the systemic effects of perturbations to its levels.

Exploration of this compound as a Probe for Specific Metabolic Pathways or Receptor Subtypes

The unique chemical structure of this compound makes it a potentially valuable tool for probing specific biological processes. Its resistance to metabolism by certain enzymes that act on L-glutamate, for instance, could be exploited to study specific pathways with greater precision.

Promising avenues for future research include:

Metabolic Pathway Probe: Isotopically labeled this compound could be used as a tracer to delineate novel metabolic pathways or to measure the flux through specific enzymatic reactions in which it is a substrate.

Receptor Subtype Probe: Studies have suggested that the enantiomers of 2-methylglutamate could serve as pharmacological agents or imaging probes. nih.govresearchgate.net Further research is needed to explore the potential of this compound as a selective ligand for specific glutamate receptor subtypes or other, as-yet-unidentified, receptors. Its use as a radiolabeled ligand in positron emission tomography (PET) imaging could facilitate the in vivo study of its target receptors in the brain and other organs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.